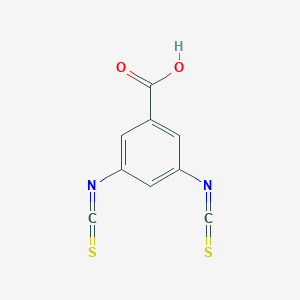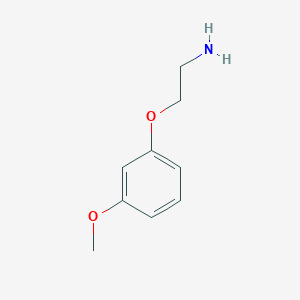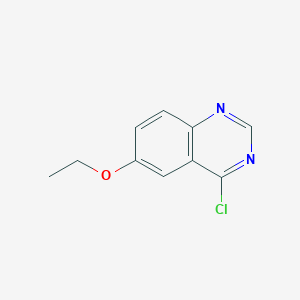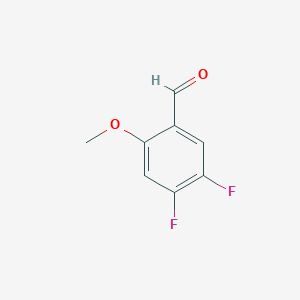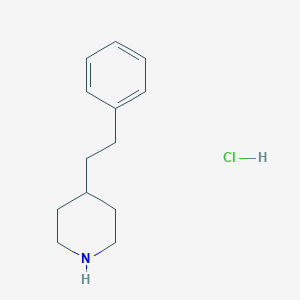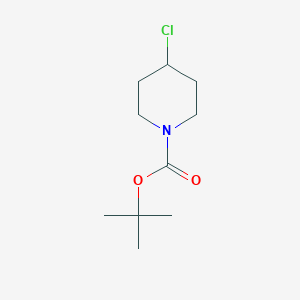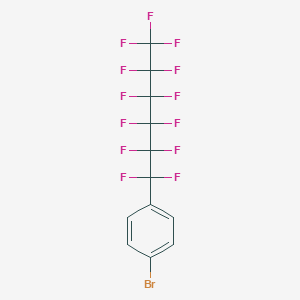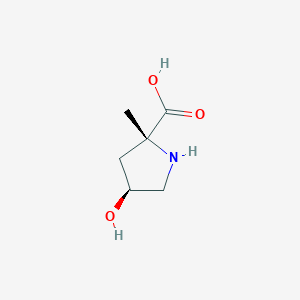
N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (also known as A-84543) is a chemical compound that has been extensively studied for its potential therapeutic applications. A-84543 belongs to the class of compounds known as isoxazolecarboxamides, which have been found to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of A-84543 is not fully understood, but it is believed to act as a selective agonist of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a variety of cellular processes, including neurotransmitter release, ion channel regulation, and cell survival. Activation of the sigma-1 receptor has been found to have a variety of effects, including analgesia, anti-inflammatory effects, and modulation of drug addiction.
Effets Biochimiques Et Physiologiques
A-84543 has been found to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as reduce drug-seeking behavior. A-84543 has also been found to have neuroprotective effects, as it has been shown to reduce cell death in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
A-84543 has several advantages for lab experiments. It is a highly specific agonist of the sigma-1 receptor, which allows for precise targeting of this receptor. Additionally, A-84543 has been extensively studied, and its synthesis method has been optimized to produce high yields and purity. However, there are also some limitations to using A-84543 in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on A-84543. One area of interest is the potential use of A-84543 as a treatment for neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of A-84543 and its effects on cellular processes. Finally, there is potential for the development of new compounds based on the structure of A-84543 that could have improved pharmacological properties.
Méthodes De Synthèse
The synthesis of A-84543 involves a multi-step process that begins with the reaction of 2,6-dimethylphenylamine and 2-chloroethyl diethylamine to form the intermediate compound, N-(2-(diethylamino)ethyl)-2,6-dimethylphenylamine. This intermediate is then reacted with isoxazole-5-carboxylic acid to form the final product, A-84543. The synthesis of A-84543 has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
A-84543 has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and anti-nociceptive effects in animal models. A-84543 has also been shown to have potential as a treatment for drug addiction, as it has been found to reduce drug-seeking behavior in animal models. Additionally, A-84543 has been investigated for its potential use in the treatment of neuropathic pain.
Propriétés
Numéro CAS |
145440-99-9 |
|---|---|
Nom du produit |
N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide |
Formule moléculaire |
C19H29N3O2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-N-(2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H27N3O2/c1-6-21(7-2)11-12-22(18-14(3)9-8-10-15(18)4)19(23)17-13-16(5)24-20-17/h8-10,13H,6-7,11-12H2,1-5H3 |
Clé InChI |
LOQWMANLSOLNMO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C1=C(C=CC=C1C)C)C(=O)C2=NOC(=C2)C |
SMILES canonique |
CCN(CC)CCN(C1=C(C=CC=C1C)C)C(=O)C2=NOC(=C2)C |
Synonymes |
N-(2-diethylaminoethyl)-N-(2,6-dimethylphenyl)-5-methyl-oxazole-3-carb oxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



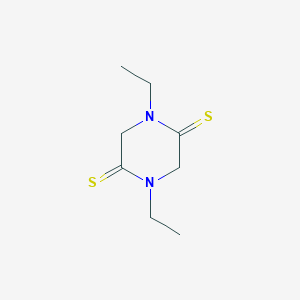
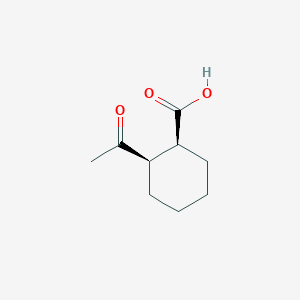
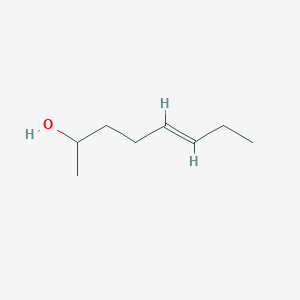
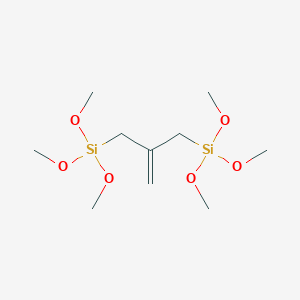
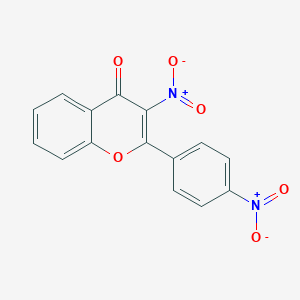
![Aluminum, hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-kappaO)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato]-](/img/structure/B136454.png)
